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Compound of Interest

Compound Name: JNJ-1289

Cat. No.: B12398411 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of

JNJ-1289, a potent and selective allosteric inhibitor of human spermine oxidase (hSMOX). The

information presented is based on publicly available scientific literature and aims to be a

valuable resource for professionals in the field of drug discovery and development.

Introduction to hSMOX and its Therapeutic Potential
Human spermine oxidase (hSMOX) is a flavin-dependent enzyme that plays a critical role in

the catabolism of polyamines, specifically catalyzing the oxidation of spermine to spermidine.[1]

[2] This process, while essential for maintaining polyamine homeostasis, also generates

hydrogen peroxide (H₂O₂) and an unstable aldehyde, 3-aminopropanal, which can degrade to

the highly toxic acrolein. Dysregulation of hSMOX activity and the subsequent increase in its

byproducts have been implicated in various pathological conditions, including cancer,

inflammation, and neurological disorders.[1][3][4] Consequently, the development of potent and

selective hSMOX inhibitors has emerged as a promising therapeutic strategy.

Discovery of JNJ-1289
JNJ-1289 was identified through a high-throughput screening (HTS) campaign designed to

discover novel inhibitors of hSMOX.[1][5] This effort led to the identification of 4-((4-

imidazo[1,2,α]pyridine-3-ylthiazol-2-yl)amino)phenol, subsequently named JNJ-1289, as a

highly potent inhibitor of the enzyme.[5]
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High-Throughput Screening (HTS)
The HTS assay was designed to detect the enzymatic activity of hSMOX by measuring the

production of hydrogen peroxide (H₂O₂), a direct product of the hSMOX-catalyzed reaction.[5]

The assay utilized a reagent that measures H₂O₂ concentration, enabling a robust and

miniaturized screening format.[5]

Mechanism of Action: Allosteric Inhibition
Subsequent structural and biochemical studies revealed that JNJ-1289 inhibits hSMOX

through a unique allosteric mechanism.[1] The co-crystal structure of hSMOX in complex with

JNJ-1289, resolved at 2.1 Å, showed that the inhibitor binds to a site distinct from the active

site.[1][5] This allosteric binding provides a high degree of selectivity for hSMOX over other

related flavin-dependent amine oxidases.[1][5]

Time-Dependent Inhibition
JNJ-1289 exhibits time-dependent inhibition of hSMOX.[3] Initial binding of JNJ-1289 to

hSMOX forms a weak complex, which is then followed by a slower isomerization of the

enzyme-inhibitor complex to a more tightly bound state.[6] This two-step binding mechanism

contributes to its potent inhibitory activity.

Quantitative Data
The following tables summarize the key quantitative data for JNJ-1289 based on available in

vitro studies.

Table 1: In Vitro Potency and Selectivity of JNJ-1289
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Paramete
r

Value Enzyme Substrate
Substrate
Concentr
ation

Enzyme
Concentr
ation

Referenc
e

IC₅₀ 50 nM hSMOX Spermine 30 µM 2.5 nM [3][6]

IC₅₀ >2 µM hPAOX

N-

Acetylsper

mine

20 µM 60 pM [3][6]

IC₅₀ >2 µM LSD1
H3K4me2

peptide
8 µM 10 nM [3][6]

Table 2: Time-Dependent Inhibition of hSMOX by JNJ-1289

Pre-
incubatio
n Time

IC₅₀ Enzyme Substrate
Substrate
Concentr
ation

Enzyme
Concentr
ation

Referenc
e

0 hours 127 nM hSMOX Spermine 30 µM 2.5 nM [3][5]

2 hours 8 nM hSMOX Spermine 30 µM 2.5 nM [3][5]

Table 3: Biochemical and Biophysical Properties of JNJ-1289

Parameter Value Method Reference

Apparent Kᵢ 1.4 µM Enzyme kinetics [6]

ΔTₘ 11.3 °C Thermal shift analysis [3][5]

Experimental Protocols
High-Throughput Screening (HTS) for hSMOX Inhibitors
A sensitive biochemical assay was developed for the high-throughput screening of hSMOX

inhibitors.[5]

Principle: Detection of H₂O₂, a product of the hSMOX enzymatic reaction.[5]
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Reagent: HyPerBlu was used to measure the concentration of H₂O₂.[5]

Assay Format: The assay was miniaturized to a 1536-well format.[5]

Assay Conditions: The apparent Kₘ value of spermine for hSMOX was determined to be 34

µM.[5]

Performance: The assay demonstrated robustness with Z' scores of 0.72 and signal-to-

background values of 18.4 over multiple screening days.[5]

Thermal Shift Analysis
Thermal shift analysis was performed to assess the binding of JNJ-1289 to hSMOX.[3]

Principle: Ligand binding stabilizes the protein, leading to an increase in its melting

temperature (Tₘ).

Procedure: hSMOX was incubated with either JNJ-1289 or a DMSO control. The change in

Tₘ (ΔTₘ) was then measured.

Result: Incubation with JNJ-1289 resulted in a significant stabilization of the hSMOX protein,

with a ΔTₘ of 11.3 °C.[3][5]
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Caption: Polyamine catabolism pathway and the inhibitory action of JNJ-1289 on hSMOX.

Experimental Workflow
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Caption: Workflow for the discovery and characterization of JNJ-1289.

Development Status and Future Directions
While the discovery and initial characterization of JNJ-1289 have been detailed in scientific

literature, publicly available information regarding its further preclinical and clinical development
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is limited. The potent and selective profile of JNJ-1289, coupled with its novel allosteric

mechanism of action, makes it a valuable tool for further investigating the role of hSMOX in

disease and a promising lead for the development of novel therapeutics.

It is important to distinguish JNJ-1289 from other compounds developed by Johnson &

Johnson. For instance, JNJ-9350 is another potent hSMOX inhibitor from a different chemical

series (pyrazolopyrimidines) that has shown cellular target engagement.[7][8] This highlights

the active interest in targeting hSMOX for therapeutic intervention.

Further studies would be required to evaluate the pharmacokinetic and pharmacodynamic

properties of JNJ-1289 in vivo, as well as its efficacy and safety in relevant disease models.

Such data would be crucial for determining its potential for clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12398411#jnj-1289-hsmox-inhibitor-discovery-and-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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